2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
The compound interacts with EGFR by binding to its ATP pocket . This interaction inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the activation of downstream pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of EGFR can lead to reduced tumor growth and proliferation .
Pharmacokinetics
The compound’s ability to inhibit egfr with half maximal inhibitory concentrations (ic 50) in the range of 1029 nM to 6523 nM suggests that it may have good bioavailability .
Result of Action
The compound shows evident anticancer activity against various cell lines, particularly against non-small cell lung cancer A549 and NCI-H157 cell lines . The most potent anticancer agent in the series, compound 13c, has an IC 50 between 8.82 and 10.24 μM .
Biological Activity
The compound 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline core fused with a dioxin moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes functional groups that may influence its biological properties:
- Quinoline Core : Provides a scaffold for various biological activities.
- Dioxin Moiety : Often enhances pharmacological effects due to its reactivity.
- Acetamide Group : Potentially involved in enzyme inhibition and receptor binding.
Synthesis
The synthesis typically involves multi-step organic reactions using starting materials like 3-ethylphenylamine and 4-ethylphenylamine. Key steps include:
- Condensation : Formation of an amine linkage.
- Cyclization : Creation of the dioxin structure.
- Acylation : Introduction of the acetamide group.
Common reagents include acetic anhydride and solvents such as dichloromethane or ethanol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in treating Alzheimer's disease and diabetes.
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis through intrinsic and extrinsic pathways .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Preliminary data suggest that compounds with similar structures may exhibit neuroprotective properties by inhibiting neurodegenerative processes.
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-Ethylphenyl)acetamide | Ethylphenyl group | Analgesic properties |
7-Oxo-2,3-dihydroquinoline | Quinoline core | Antimicrobial activity |
N-(4-Methoxyphenyl)acetamide | Methoxy group | Anti-inflammatory effects |
The unique combination of functional groups in This compound may lead to synergistic effects not observed in simpler analogs, enhancing its pharmacological profile significantly .
Properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQBFIUXAZZJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.